molecular formula C16H12N2O3S B2762909 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide CAS No. 701258-96-0

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B2762909
CAS No.: 701258-96-0
M. Wt: 312.34
InChI Key: FBINJLQUPVGXKT-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a phthalimide moiety and a phenylsulfanyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide typically involves the reaction of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with various aliphatic, aromatic, and heterocyclic amines. This reaction is often carried out under catalyst-free conditions using water as an eco-friendly solvent . The reaction conditions are mild, and the process involves simple work-up procedures with high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the green and eco-friendly synthesis methods developed in laboratory settings could potentially be scaled up for industrial applications. The use of water as a solvent and the absence of catalysts make this process environmentally sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the phthalimide moiety.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phthalimide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as TNF-α. The compound inhibits the activity of TNF-α, a key regulator of the inflammatory cascade, thereby exerting anti-inflammatory effects . The phthalimide moiety is crucial for its biological activity, as it interacts with specific pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide
  • N-(1,3-dioxoisoindol-4-yl)-3,4-diethoxybenzamide
  • N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide

Uniqueness

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-13(9-22-10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBINJLQUPVGXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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